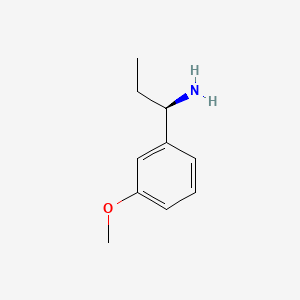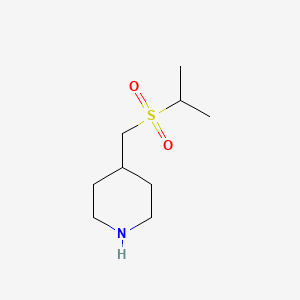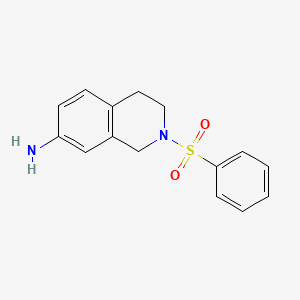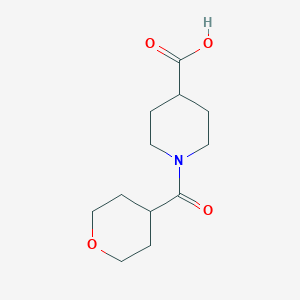amine CAS No. 1094641-71-0](/img/structure/B1386057.png)
[(3-Methoxy-4-methylphenyl)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-4-methylphenyl)methylamine is a chemical compound that belongs to the amphetamine class of psychoactive substances. It has a CAS Number of 1094641-71-0 and a linear formula of C12H19NO .
Molecular Structure Analysis
The molecular weight of (3-Methoxy-4-methylphenyl)methylamine is 193.28 g/mol. The linear formula is C12H19NO . Unfortunately, the specific details about the molecular structure are not available in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Methoxy-4-methylphenyl)methylamine are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 193.28 g/mol and a linear formula of C12H19NO .
Mechanism of Action
The exact mechanism of action of [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA is not fully understood, but it is thought to involve the activation of TAAR1 receptors. This activation may lead to the release of dopamine and other neurotransmitters, which can produce a range of physiological and psychological effects.
Biochemical and Physiological Effects
Studies have shown that [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA can produce a range of effects on the body and mind. These include increased heart rate and blood pressure, enhanced cognitive function, and altered mood and perception. However, the exact effects can vary depending on the dose and individual sensitivity to the compound.
Advantages and Limitations for Lab Experiments
One advantage of using [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA in lab experiments is its high affinity for TAAR1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is that the compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the compound's psychoactive properties may make it difficult to control for confounding variables in experiments.
Future Directions
There are several future directions for research on [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to determine its long-term effects on the body and mind. Finally, research is needed to develop more selective and potent TAAR1 agonists that can be used as potential drug candidates.
Synthesis Methods
The synthesis method of [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA involves the reaction of 3-methoxy-4-methylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. This synthesis method has been well-established in the literature, and the purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
[(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have affinity for the trace amine-associated receptor 1 (TAAR1), a receptor that is involved in the regulation of dopamine and serotonin neurotransmission. Studies have also suggested that [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Safety and Hazards
The compound (3-Methoxy-4-methylphenyl)methylamine comes with several safety precautions. It is advised to keep the compound out of reach of children, avoid breathing its dust/fume/gas/mist/vapours/spray, and avoid getting it in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .
properties
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-7-13-9-11-6-5-10(2)12(8-11)14-3/h5-6,8,13H,4,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDBVSTNYAFNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)



![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)

![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)


![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)